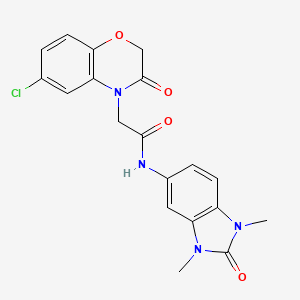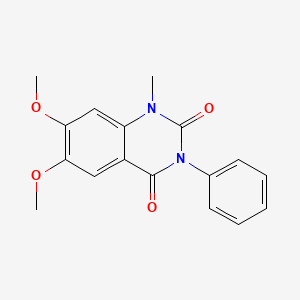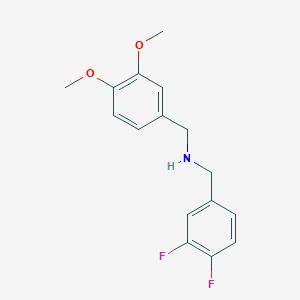
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "FPTA" and has shown promising results in various studies related to cancer and neurodegenerative diseases.
科学的研究の応用
FPTA has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, FPTA has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer. FPTA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of FPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and neurodegenerative diseases. FPTA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. FPTA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, FPTA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in oxidative stress response and neuroprotection.
Biochemical and Physiological Effects:
FPTA has been shown to have various biochemical and physiological effects in cancer and neurodegenerative disease research. In cancer research, FPTA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
実験室実験の利点と制限
FPTA has several advantages for lab experiments, including its high potency and selectivity for cancer and neurodegenerative disease targets. FPTA also has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, FPTA has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for FPTA research, including the optimization of its synthesis method, the development of FPTA analogs with improved pharmacokinetic properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of FPTA and its potential side effects.
合成法
The synthesis of FPTA involves the reaction of 2-fluoroaniline with 2,3,5-trimethylphenol in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with ethyl chloroacetate to form N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of FPTA with minimal impurities.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)13(3)16(9-11)21-10-17(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKGYVSMASJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)




![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)